(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Description
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a furan-2-yl group . These groups are common in many biologically active compounds, including drugs and other therapeutic agents .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step procedures involving coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with phenyl anthranilic acid to yield intermediate compounds, which are then treated with chloroethyl piperidine hydrochloride or chloroethyl morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .Scientific Research Applications
Pharmacological Potential
Compounds structurally related to "(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone" have been investigated for their affinity towards dopamine and serotonin receptors, suggesting potential as antipsychotic agents. For example, a series of conformationally restricted butyrophenones, including compounds with similar structural motifs, demonstrated selective affinity for 5-HT(2A) receptors, indicating potential effectiveness as neuroleptic drugs (Raviña et al., 2000).
Corrosion Inhibition
Research has also highlighted the role of similar compounds in the corrosion inhibition of mild steel in acidic media. Studies have shown that compounds like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone and its derivatives can significantly increase the corrosion resistance of mild steel, with inhibition efficiencies up to 80%, suggesting their utility in industrial applications to protect metals from corrosion (Singaravelu et al., 2022).
Antimicrobial Activities
Derivatives of "this compound" have been synthesized and evaluated for their antimicrobial properties. For instance, novel bioactive heterocycles have been prepared and characterized, showing antiproliferative activity and engaging in intermolecular interactions that could be leveraged for developing new antimicrobial agents (Prasad et al., 2018).
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICCVKZFJYOGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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